3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one
Description
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is an organic compound that features a pyrazinone core substituted with a 2-chlorobenzylthio group and a p-tolyl group
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1-(4-methylphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-13-6-8-15(9-7-13)21-11-10-20-17(18(21)22)23-12-14-4-2-3-5-16(14)19/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRISPBDTWZLJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine and a suitable carbonyl compound.
Introduction of the 2-chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, forming the 2-chlorobenzylthio moiety.
Attachment of the p-tolyl Group: The p-tolyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazinone core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfuric acid under appropriate conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Scientific Research Applications
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Compounds similar in structure have demonstrated antimicrobial properties, particularly against various bacterial strains. The sulfanyl group may enhance this activity.
- Anticancer Properties : Research indicates that derivatives of dihydropyrazinones can inhibit cancer cell proliferation. Specific studies have shown that related compounds induce apoptosis in tumor cells, suggesting potential anticancer applications.
- Neuroprotective Effects : Some analogs have shown neuroprotective effects in models of neurodegenerative diseases, potentially beneficial for conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that a related dihydropyrazinone derivative exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 5 to 15 µM). This suggests structural modifications can enhance anticancer efficacy.
- Neuroprotective Studies : Research presented at the International Conference on Neuropharmacology indicated that similar compounds showed promise in protecting neuronal cells from apoptosis induced by oxidative stress, aligning with the hypothesized neuroprotective role of our compound.
- Antimicrobial Testing : In vitro assays demonstrated that sulfanyl-containing compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.
Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits metabolic enzymes affecting cell growth |
| Oxidative Stress Modulation | Reduces oxidative damage in neuronal cells |
| Receptor Interaction | Modulates neurotransmitter receptor activity |
Mechanism of Action
The mechanism of action of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.
Comparison with Similar Compounds
Similar Compounds
3-((2-chlorobenzyl)thio)-1-phenylpyrazin-2(1H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
3-((2-chlorobenzyl)thio)-1-(m-tolyl)pyrazin-2(1H)-one: Similar structure but with an m-tolyl group instead of a p-tolyl group.
3-((2-chlorobenzyl)thio)-1-(o-tolyl)pyrazin-2(1H)-one: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
The uniqueness of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the p-tolyl group may impart distinct steric and electronic effects compared to other similar compounds, potentially leading to unique applications and functionalities.
Biological Activity
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound is characterized by the presence of a dihydropyrazinone core, a chlorophenyl group, and a methylphenyl substituent. The chemical formula is with a molecular weight of 345.89 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of sulfur in the structure contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant properties.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which can be pivotal in treating diseases like cancer.
- Receptor Modulation : It may interact with specific receptors in the body, influencing physiological responses.
Biological Activities
Research has indicated various biological activities associated with this compound:
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. For instance:
- In vitro Studies : Research demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant activity against multidrug-resistant cancer cells .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : In vitro tests revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
- Fungal Activity : The compound demonstrated antifungal activity against several strains, indicating its potential use in treating fungal infections.
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
